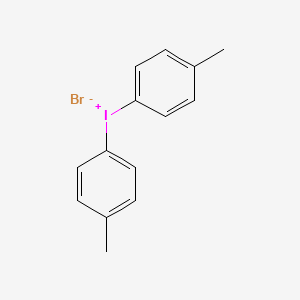

bis(4-methylphenyl)iodanium;bromide

描述

bis(4-methylphenyl)iodanium;bromide is a hypervalent iodine compound, specifically a diaryliodonium salt. These compounds are known for their unique reactivity and are widely used in organic synthesis. The structure of this compound consists of two p-tolyl groups attached to an iodine atom, which is further bonded to a bromide ion .

准备方法

The synthesis of diaryliodonium salts, including bis(4-methylphenyl)iodanium;bromide, can be achieved through various methods. One common approach involves the reaction of arenes with aryl iodides in the presence of oxidizing agents such as Oxone and sulfuric acid . This one-pot synthesis method is versatile and can be used to prepare iodonium salts with different substituents. Industrial production methods often involve similar oxidative processes, ensuring high yields and purity of the final product .

化学反应分析

bis(4-methylphenyl)iodanium;bromide undergoes several types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by boron Lewis acids.

Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-iodine bonds.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Common reagents used in these reactions include boron Lewis acids, m-CPBA, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Organic Chemistry

Aryl Iodination : This compound serves as an efficient reagent for aryl iodination reactions, crucial for synthesizing complex organic molecules. It allows for selective functionalization of aromatic rings, enhancing synthetic pathways.

Synthesis of Thyroid Hormone Analogs : Bis(4-methylphenyl)iodanium bromide is utilized in preparing thyroid hormone analogs, which are essential for studying hormonal functions and disorders.

| Application | Description |

|---|---|

| Aryl Iodination | Facilitates the synthesis of iodinated compounds. |

| Thyroid Hormone Analogs | Important for hormonal research. |

Biochemistry

Inhibition of Amino Acid Utilization : This compound exhibits inhibitory effects on amino acid metabolism, making it valuable for metabolic studies. It interacts with enzymes involved in amino acid utilization, providing insights into metabolic pathways.

Enzyme Interaction Studies : Research indicates that bis(4-methylphenyl)iodanium bromide can modulate enzyme activity related to amino acid metabolism, which could lead to potential therapeutic applications.

Photopolymerization

Bis(4-methylphenyl)iodanium bromide is employed as a photoinitiator in polymer chemistry. Its ability to generate reactive species upon UV irradiation makes it suitable for initiating polymerization processes in resin formulations.

- Case Study on Resin Properties : A study evaluated the influence of bis(4-methylphenyl)iodanium bromide on resin properties. Results indicated that resins containing this compound exhibited increased reactivity and improved mechanical properties compared to control groups.

| Property Evaluated | Findings |

|---|---|

| Light Transmission | Increased during initial polymerization. |

| Flexural Strength | Enhanced in experimental groups containing iodonium salts. |

作用机制

The mechanism of action of bis(4-methylphenyl)iodanium;bromide involves the formation of reactive intermediates upon cleavage of the carbon-iodine bond. These intermediates can then participate in various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

相似化合物的比较

Similar compounds to bis(4-methylphenyl)iodanium;bromide include other diaryliodonium salts such as:

- DI-p-TOLYL-IODONIUM CHLORIDE

- DI-p-TOLYL-IODONIUM FLUORIDE

- DI-p-TOLYL-IODONIUM TETRAFLUOROBORATE

These compounds share similar reactivity and applications but differ in their counterions, which can influence their solubility, stability, and reactivity . This compound is unique due to its specific bromide counterion, which can affect its behavior in certain reactions .

生物活性

Bis(4-methylphenyl)iodanium bromide, also known as bis(4-methylphenyl)iodonium bromide, is a hypervalent iodine compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. This article reviews its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrI

- Molecular Weight : 368.17 g/mol

- Density : 1.4 g/cm³

- Melting Point : 85-90 °C

The biological activity of bis(4-methylphenyl)iodanium bromide is primarily attributed to its ability to act as an electrophile, facilitating the formation of reactive intermediates. These intermediates can interact with various biomolecules, leading to cellular responses. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, notably choline kinase (ChoKα1), which is crucial for cancer cell metabolism and survival.

Anticancer Properties

Recent studies have demonstrated that bis(4-methylphenyl)iodanium bromide exhibits significant antiproliferative activity against several cancer cell lines. For instance, research indicates that compounds derived from this iodinium salt can inhibit the growth of human cancer cells with IC values in the low micromolar range.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 10a (derived from bis(4-methylphenyl)iodanium bromide) | HeLa (cervical cancer) | 1.0 |

| 10b | MCF-7 (breast cancer) | 9.56 |

| 10l | A549 (lung cancer) | 0.92 |

These findings suggest that the compound's structural characteristics enhance its binding affinity to target enzymes, thereby increasing its efficacy as an anticancer agent .

Enzyme Inhibition

The mechanism through which bis(4-methylphenyl)iodanium bromide exerts its biological effects involves the inhibition of ChoKα1. This enzyme plays a pivotal role in phosphatidylcholine synthesis, which is essential for membrane integrity and signaling in cancer cells. The inhibition leads to disrupted lipid metabolism and promotes apoptosis in malignant cells.

Case Studies

- Choline Kinase Inhibition : A study focused on the synthesis and evaluation of various derivatives of bis(4-methylphenyl)iodanium bromide found that modifications to the linker between the iodinium moiety and aromatic rings significantly influenced their inhibitory potency against ChoKα1. The most potent derivative exhibited an IC of 1.0 µM, showcasing its potential as a lead compound for further development .

- Cell Viability Assays : In vitro assays conducted on multiple cancer cell lines revealed that treatment with bis(4-methylphenyl)iodanium bromide resulted in reduced cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Safety and Toxicity

While bis(4-methylphenyl)iodanium bromide shows promising biological activity, safety assessments indicate potential hazards associated with its use. The compound is classified as an irritant and poses environmental risks if not handled properly. Safety data sheets recommend using personal protective equipment when handling this compound .

属性

IUPAC Name |

bis(4-methylphenyl)iodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.BrH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZWJBIXAUQULS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14554-95-1 (sulfate[1:1]), 19028-28-5 (chloride), 6293-70-5 (iodide) | |

| Record name | 4,4'-Dimethyldiphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70978747 | |

| Record name | Bis(4-methylphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-68-1 | |

| Record name | Iodonium, bis(4-methylphenyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethyldiphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLIODIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3ZC1UE6T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。